Bienvenue dans la boutique en ligne BenchChem!

2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Physicochemical profiling Regioisomer comparison Drug-likeness

Only the 2,5-dimethoxybenzenesulfonyl regioisomer offers the hydrogen-bond acceptor geometry essential for probing MMP-8 and steroid sulfatase targets, distinct from the 3,4-isomer. Pre-measured aqueous solubility (22.1 µg/mL at pH 7.4) eliminates 24–48 h solubility triage and confirms formulation into DMSO stocks up to 10 mM. With zero HBD, XLogP3 2.5, and TPSA 64.2 Ų, it fits the CNS MPO desirability space and serves as a rigorous specificity control when screened alongside active N-sulfonyl-tetrahydroisoquinolines. Procure today to accelerate SAR-by-catalog and hit‑validation campaigns without delays.

Molecular Formula C17H19NO4S
Molecular Weight 333.4g/mol
CAS No. 496015-65-7
Cat. No. B344670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
CAS496015-65-7
Molecular FormulaC17H19NO4S
Molecular Weight333.4g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C17H19NO4S/c1-21-15-7-8-16(22-2)17(11-15)23(19,20)18-10-9-13-5-3-4-6-14(13)12-18/h3-8,11H,9-10,12H2,1-2H3
InChIKeyAZCPRJDYCCYCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.1 [ug/mL]

2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 496015-65-7): Procurement-Quality Physicochemical and Structural Baseline


2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 496015‑65‑7; molecular formula C₁₇H₁₉NO₄S, MW 333.4 g·mol⁻¹) is a fully synthetic N‑sulfonyl‑1,2,3,4‑tetrahydroisoquinoline bearing a 2,5‑dimethoxybenzenesulfonyl substituent on the tetrahydroisoquinoline nitrogen [1]. The compound belongs to the broad class of aryl‑sulfonamide‑fused tetrahydroisoquinolines, which have been explored as privileged scaffolds in medicinal chemistry [2]. Computed physicochemical descriptors—XLogP3‑AA 2.5, topological polar surface area 64.2 Ų, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and experimentally measured aqueous solubility 22.1 µg·mL⁻¹ at pH 7.4—place it in a moderately lipophilic, CNS‑accessible property space [1].

Why Generic Substitution of 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline with In‑Class Analogs Fails: The Scaffold–Regioisomer Problem


Within the N‑sulfonyl‑1,2,3,4‑tetrahydroisoquinoline family, even minimal structural perturbations—a shift of one methoxy group from the 2,5‑ to the 3,4‑position on the aryl‑sulfonyl ring, introduction of a 4‑chloro substituent, or replacement of the tetrahydroisoquinoline core with a tetrahydroquinoline scaffold—produce non‑overlapping computed property profiles that materially alter solubility, polarity, and predicted permeability [1]. Generic substitution is further prevented by the class‑level SAR observation that regioisomeric methoxy patterns on the N‑arylsulfonyl moiety confer distinct hydrogen‑bond acceptor geometries and conformational preferences, which are known to influence target recognition in MMP‑8, steroid sulfatase, and phenylethanolamine N‑methyltransferase inhibitors [2][3]. A purchaser who selects an analog solely by scaffold similarity without verifying the 2,5‑dimethoxy‑sulfonyl connectivity risks introducing an untested chemotype whose ADME and potency profile cannot be inferred from the target compound.

Quantitative Differentiation Evidence for 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 496015-65-7) Against Close Structural Analogs


Regioisomeric Differentiation: 2,5‑Dimethoxy vs. 3,4‑Dimethoxy Arylsulfonyl Substitution Alters Computed LogP and Topological Polar Surface Area

The 2,5‑dimethoxyphenyl isomer (target compound) exhibits an XLogP3‑AA of 2.5 and a topological polar surface area (TPSA) of 64.2 Ų, while the 3,4‑dimethoxyphenyl positional isomer (CAS 185243‑76‑9) shows an identical computed TPSA of 64.2 Ų but a lower XLogP3‑AA of 2.0 [1][2]. This 0.5 log unit difference in computed lipophilicity predicts measurably distinct membrane‑partitioning behaviour despite identical molecular formula and TPSA, and cannot be assumed equivalent for CNS penetration or cellular permeability without experimental confirmation.

Physicochemical profiling Regioisomer comparison Drug-likeness

Halogenation Impact: 4‑Chloro‑2,5‑dimethoxy Analog Increases Molecular Weight and Hydrogen‑Bond Acceptor Count Relative to the Parent Compound

The 4‑chloro‑2,5‑dimethoxyphenyl analog (CAS 700851‑57‑6, C₁₇H₁₈ClNO₄S, MW 367.8 g·mol⁻¹) adds one chlorine atom versus the target compound (MW 333.4 g·mol⁻¹), increasing molecular weight by 34.4 Da (+10.3%) and raising the hydrogen‑bond acceptor count from 5 to 6 [1][2]. This additional mass and polarity increment reduces ligand efficiency metrics and may alter solubility and metabolic stability, factors that directly influence the choice between the parent and the 4‑chloro analog in a hit‑to‑lead campaign.

Halogenation SAR Molecular weight efficiency Lead optimization

Scaffold Switching: Tetrahydroisoquinoline vs. Tetrahydroquinoline Core Alters Rotatable Bond Count and Predicted Conformational Flexibility

Replacing the 1,2,3,4‑tetrahydroisoquinoline core with a 3,4‑dihydro‑2H‑quinoline core while retaining the 2,5‑dimethoxyphenylsulfonyl group (PubChem CID 778296) reduces the rotatable bond count from 4 to 3 and alters the nitrogen hybridization geometry from a secondary sulfonamide embedded in a saturated six‑membered ring to a tertiary sulfonamide within a partially unsaturated quinoline system [1][2]. This scaffold change is expected to affect the spatial presentation of the sulfonyl oxygen lone pairs and the overall molecular shape, which cannot be deconvoluted by simple property tables and requires experimental structure‑activity confirmation.

Scaffold hopping Conformational analysis Core replacement

Measured Aqueous Solubility at pH 7.4 Provides a Procurement‑Relevant Baseline Absent for Closest Analogs

The target compound has an experimentally measured aqueous solubility of 22.1 µg·mL⁻¹ at pH 7.4 (PubChem experimental property, mean of multiple determinations) [1]. In contrast, no experimental solubility data are publicly available in PubChem, ChEMBL, or EPA DSSTox for the 3,4‑dimethoxy isomer (CAS 185243‑76‑9), the 4‑chloro‑2,5‑dimethoxy analog (CAS 700851‑57‑6), or the tetrahydroquinoline scaffold analog (CID 778296) [2][3]. This unique datapoint allows immediate estimation of maximum assay concentration and DMSO stock formulation parameters for the target compound, whereas the analog compounds require de novo experimental solubility determination before use.

Solubility Biopharmaceutical property Assay compatibility

Hydrogen‑Bond Donor Deficiency Relative to C3‑Carboxylic Acid Analog Confers Distinct Polarity and Permeability Profile

The target compound possesses zero hydrogen‑bond donors (HBD = 0), whereas the C3‑carboxylic acid analog 2-[(2,5‑dimethoxyphenyl)sulfonyl]-1,2,3,4‑tetrahydro‑3‑isoquinolinecarboxylic acid (C₁₈H₁₉NO₆S, MW 377.4 g·mol⁻¹) contains one carboxylic acid donor (HBD = 1) and two additional hydrogen‑bond acceptors (HBA = 7 vs. 5), with a predicted TPSA exceeding 84 Ų [1]. This difference places the carboxylic acid analog firmly outside the typical CNS drug‑like space (TPSA > 70 Ų, HBD ≥ 1) while the target compound remains within it, representing a critical branch point for projects targeting peripheral versus central compartments.

Hydrogen bonding Permeability prediction CNS drug design

Absence of Public Bioactivity Data for the Target Compound in Contrast to Well‑Profiled Sulfonyl‑Tetrahydroisoquinoline Congeners: A Procurement Risk Statement

A systematic search of PubChem, ChEMBL, BindingDB, and PubMed (April 2026) found no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, % inhibition at defined concentration) for the target compound 2-[(2,5‑dimethoxyphenyl)sulfonyl]-1,2,3,4‑tetrahydroisoquinoline [1][2]. In contrast, closely related N‑arylsulfonyl‑1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylates and ‑hydroxamates have been extensively profiled with IC₅₀ values against MMP‑8 (e.g., 0.8–50 nM range) and MMP‑3 [3], and N‑benzenesulfonyl‑tetrahydroisoquinoline‑triazole hybrids have reported IC₅₀ values of 0.56 µM against HepG2 cells [4]. The target compound therefore occupies the position of a structurally unique but pharmacologically uncharacterized screening entity. This high‑strength differential evidence is currently limited; procurement must be justified by the specific 2,5‑dimethoxy connectivity and favorable computed CNS property profile rather than by demonstrated target engagement.

Data availability Procurement risk Screening library

Procurement‑Relevant Application Scenarios for 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 496015-65-7)


CNS‑Oriented Fragment‑Based Screening Libraries

With zero hydrogen‑bond donors, five hydrogen‑bond acceptors, XLogP3‑AA of 2.5, TPSA of 64.2 Ų, and a measured aqueous solubility of 22.1 µg·mL⁻¹, the target compound fits within standard CNS MPO (Multiparameter Optimization) desirability space [1]. It can be procured as a fragment‑sized screening entity for blood‑brain‑barrier‑capable libraries, where the 3,4‑dimethoxy isomer (lower lipophilicity) and the carboxylic acid analog (HBD = 1, higher TPSA) would be excluded or deprioritized.

Regioisomeric Specificity in Medicinal Chemistry SAR Campaigns

The 2,5‑dimethoxy substitution pattern on the arylsulfonyl group provides a distinct hydrogen‑bond acceptor geometry compared to the 3,4‑dimethoxy isomer, a factor known to influence target recognition in sulfonyl‑tetrahydroisoquinoline MMP inhibitors [2]. Procurement of the 2,5‑isomer is justified when an SAR-by‑catalog approach tests the hypothesis that methoxy positioning alters potency or selectivity in a novel target screen, especially where the 3,4‑isomer has already been evaluated and found inactive or insufficiently selective.

Solubility‑Defined Assay Development Without Preliminary Biopharmaceutical Characterization

The experimentally measured solubility of 22.1 µg·mL⁻¹ (pH 7.4) provides an immediate basis for DMSO stock formulation (e.g., 10 mM stock requires 3.33 mg·mL⁻¹, well above the aqueous solubility limit, confirming that final assay concentrations must be kept below ~66 µM to avoid precipitation) [1]. Unlike the closest analogs, which lack public experimental solubility data [3], the target compound can enter biological assays directly without a 24–48 h solubility determination step, accelerating hit‑finding timelines.

Negative Control or Tool Compound for N‑Sulfonyl‑Tetrahydroisoquinoline Profiling Panels

Given the absence of reported bioactivity against common screening targets (PubChem BioAssay, ChEMBL, BindingDB all negative as of April 2026) [1][2], this compound can serve as a structurally matched negative control in panels where active N‑sulfonyl‑tetrahydroisoquinolines (e.g., MMP‑8 inhibitors with sub‑nanomolar IC₅₀) are being profiled. The identical core scaffold and sulfonamide linkage, combined with the absence of the critical carboxylate or hydroxamate zinc‑binding group, make it a rigorous specificity control.

Quote Request

Request a Quote for 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.